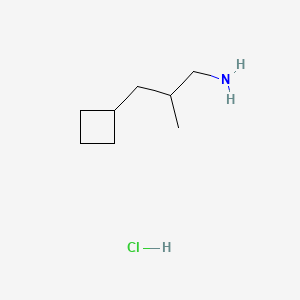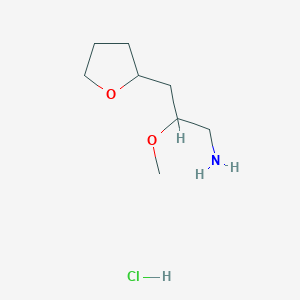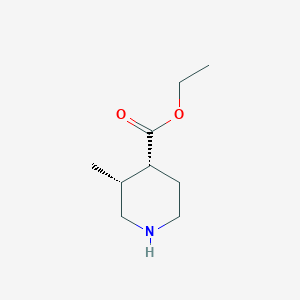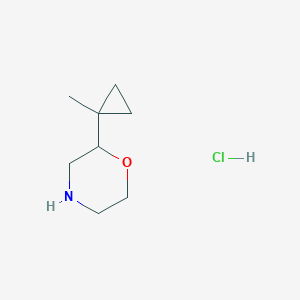
2-(1-Methylcyclopropyl)morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methylcyclopropyl)morpholine hydrochloride is a chemical compound with the molecular formula C8H16ClNO and a molecular weight of 177.67 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use . The compound features a morpholine ring substituted with a 1-methylcyclopropyl group, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of 2-(1-Methylcyclopropyl)morpholine hydrochloride typically involves the reaction of morpholine with 1-methylcyclopropyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .
Chemical Reactions Analysis
2-(1-Methylcyclopropyl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, especially at the nitrogen atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(1-Methylcyclopropyl)morpholine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Medicine: Research into its potential therapeutic effects is ongoing, although it is not currently approved for medical use.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Methylcyclopropyl)morpholine hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its morpholine ring and 1-methylcyclopropyl group. These interactions can modulate biological pathways and result in various biochemical effects .
Comparison with Similar Compounds
Similar compounds to 2-(1-Methylcyclopropyl)morpholine hydrochloride include:
Morpholine: A simpler structure without the 1-methylcyclopropyl group, commonly used as a solvent and corrosion inhibitor.
Amorolfine: A morpholine derivative used as an antifungal agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other morpholine derivatives.
Properties
Molecular Formula |
C8H16ClNO |
|---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
2-(1-methylcyclopropyl)morpholine;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-8(2-3-8)7-6-9-4-5-10-7;/h7,9H,2-6H2,1H3;1H |
InChI Key |
PVWPRXLVRKOVGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2CNCCO2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


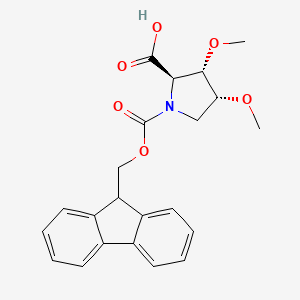
![Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13508847.png)

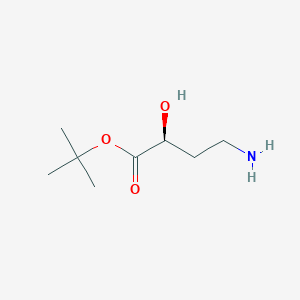
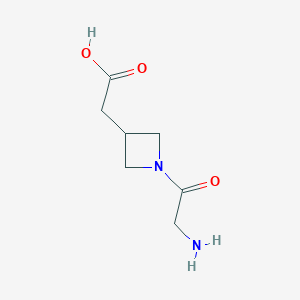
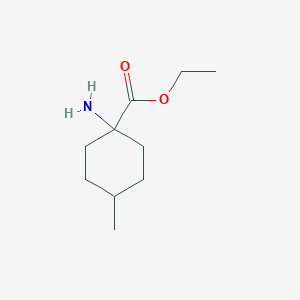
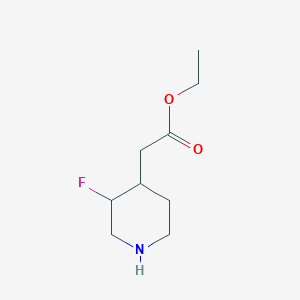
![rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]aceticacid](/img/structure/B13508905.png)
![4,4-Dimethyl-2-pyridin-3-yl-2,3,3a,9b-tetrahydrofuro[3,2-c]chromene-8-carboxylic acid](/img/structure/B13508907.png)
![9-Azabicyclo[3.3.1]non-2-ene hydrochloride](/img/structure/B13508909.png)

